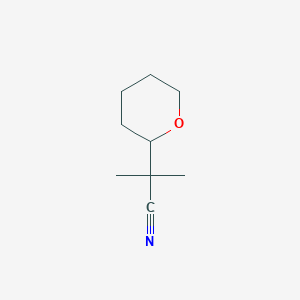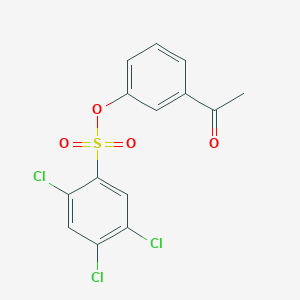
3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Acetylphenyl 2,4,5-trichlorobenzene-1-sulfonate” is a chemical compound. It is similar to “N-(2-acetylphenyl)-2,4,5-trichlorobenzene-1-sulfonamide” which has a molecular weight of 378.66 . It is also related to trichlorobenzenes, which are human-made compounds that occur in three different chemical forms .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, the synthesis of “triferrocenyl-substituted 1,3,5-triphenylbenzene” involved the formation of an imine bond between ferrocenecarboxaldehyde and a C3-symmetric 1,3,5-tris(4-aminophenyl)benzene .Molecular Structure Analysis
The molecular structure of similar compounds like “N-(2-acetylphenyl)-2,4,5-trichlorobenzene-1-sulfonamide” can be represented by the linear formula C14H10Cl3NO3S . Trichlorobenzenes, which are structurally similar, have the same molecular weight and formula but differ structurally by where the chlorine atoms are attached to the benzene ring .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
One study focuses on the synthesis of novel benzenesulfonamide derivatives, including chlorinated compounds showing significant in vitro antitumor activity against specific cell lines. This research highlights the potential of sulfonamide derivatives in cancer treatment (Asmaa M. Fahim & Mona A. Shalaby, 2019).
Corrosion Inhibition
Another application is in corrosion inhibition, where a triazole derivative showed significant efficiency in protecting mild steel in acidic media. This suggests the potential of sulfonate compounds in developing more effective corrosion inhibitors (M. Lagrenée et al., 2002).
Catalysis and Organic Synthesis
Research on the catalytic application of sulfonic acid derivatives for organic transformations underlines their importance in synthetic chemistry. These catalysts facilitate a variety of reactions, indicating their versatility and efficiency in organic synthesis (A. Zare et al., 2012).
Polymer Science
In polymer science, sulfonation of syndiotactic polystyrene for creating ionomer materials demonstrates the role of sulfonate compounds in modifying polymer properties for specific applications (E. B. Orler et al., 1993).
Environmental Chemistry
The environmental chemistry of sulfonate surfactants shows their effect on the solubility of organic compounds, indicating the relevance of sulfonate derivatives in environmental remediation and the study of contaminant behavior (D. Kile et al., 1990).
Propriétés
IUPAC Name |
(3-acetylphenyl) 2,4,5-trichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O4S/c1-8(18)9-3-2-4-10(5-9)21-22(19,20)14-7-12(16)11(15)6-13(14)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGYRYDWARHYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
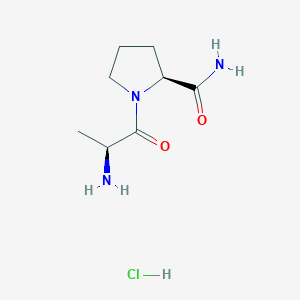
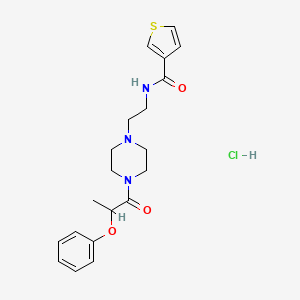
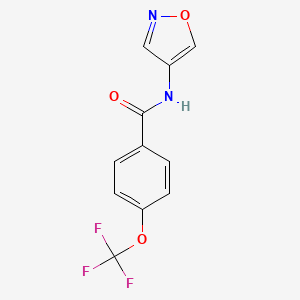
![2-[3'-(3-fluorophenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2755087.png)
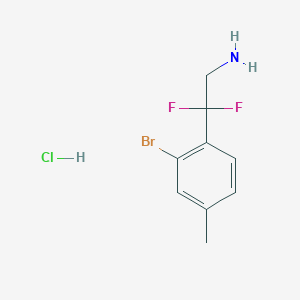
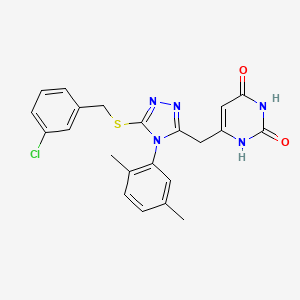

![2-(tert-Butoxycarbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide](/img/structure/B2755092.png)
![4-iodo-1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2755093.png)
![N-(3,4-difluorophenyl)-2-(8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)acetamide](/img/structure/B2755096.png)
